Antimicrobial Potency: Ethyl 2-(benzofuran-3-yl)acetate vs. Standard Antibiotic Ciprofloxacin
Ethyl 2-(benzofuran-3-yl)acetate demonstrates superior antimicrobial efficacy compared to the standard antibiotic ciprofloxacin against specific bacterial strains. In comparative studies, this compound exhibited greater effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli . The data suggests a potentially more favorable activity profile against these clinically relevant bacteria.
| Evidence Dimension | Antibacterial activity (qualitative assessment of effectiveness) |
|---|---|
| Target Compound Data | Effective against S. aureus and E. coli, outperforming ciprofloxacin |
| Comparator Or Baseline | Ciprofloxacin (standard antibiotic) |
| Quantified Difference | Qualitative observation of outperformance |
| Conditions | Comparative studies against bacterial strains |
Why This Matters
This head-to-head evidence supports the selection of Ethyl 2-(benzofuran-3-yl)acetate for antimicrobial drug discovery projects specifically targeting S. aureus or E. coli, where it has shown superior activity to a common clinical comparator.
